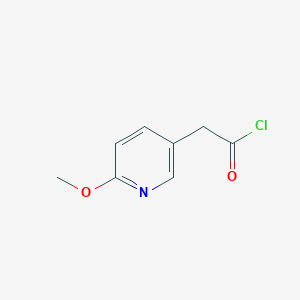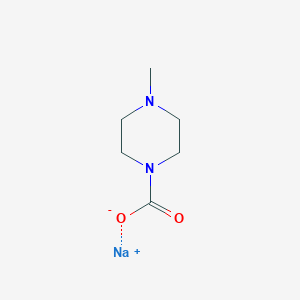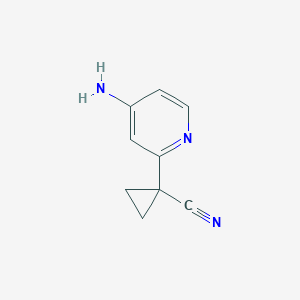
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene-based derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, photophysics, and medicinal chemistry. The unique structure of this compound, featuring both amino and anthracene groups, contributes to its distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce various substituents onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve the gas-phase fixed-bed oxidation method, where the precursor anthracene is vaporized and mixed with air, then oxidized in the presence of a catalyst such as vanadium pentoxide at high temperatures . Another method is the liquid-phase oxidation, where anthracene is dissolved in a solvent like trichlorobenzene and oxidized under stirring conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high emission yield and used in triplet–triplet annihilation upconversion systems.
Anthraquinone: Used in the paper and textile industries as a dye and in the production of hydrogen peroxide.
Uniqueness
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione stands out due to its unique combination of amino and anthracene groups, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Propiedades
Número CAS |
89132-76-3 |
|---|---|
Fórmula molecular |
C27H29N3O2 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
1,4-diamino-2-[4-[hexyl(methyl)amino]phenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C27H29N3O2/c1-3-4-5-8-15-30(2)18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(32)20-10-7-6-9-19(20)26(23)31/h6-7,9-14,16H,3-5,8,15,28-29H2,1-2H3 |
Clave InChI |
DIXOEQRJEGEYGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)


![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)






![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)
![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)
![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)

